

Application Note: Purification of 2-O-Tolylmorpholine HCl by Recrystallization

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Compound of Interest

Compound Name: 2-O-Tolylmorpholine hcl

Cat. No.: B15239107

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Abstract

This application note details a standardized protocol for the purification of 2-O-Tolylmorpholine hydrochloride via recrystallization. The described methodology is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications. This document provides a step-by-step experimental procedure, a summary of expected quantitative data, and a visual workflow diagram to ensure procedural clarity and reproducibility.

Introduction

2-O-Tolylmorpholine hydrochloride is a chemical intermediate with applications in pharmaceutical synthesis. The purity of such intermediates is critical to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool, the desired compound selectively crystallizes, leaving impurities behind in the solution. This protocol outlines a robust method for the recrystallization of **2-O-Tolylmorpholine HCl**.

Experimental Protocol

This protocol describes the recrystallization of **2-O-Tolylmorpholine HCl** using a two-solvent system. The selection of an appropriate solvent system is crucial for successful recrystallization. For amine hydrochlorides, polar protic solvents such as alcohols are often good choices for initial dissolution, while less polar solvents can serve as anti-solvents to induce crystallization.^{[1][2][3]} A common and effective technique is the two-solvent method where the compound is dissolved in a solvent in which it is soluble and a second solvent is added to reduce the solubility and induce precipitation.^[4]

Materials:

- Crude **2-O-Tolylmorpholine HCl**
- Isopropanol (IPA), Reagent Grade
- Hexane, Reagent Grade
- Deionized Water
- Activated Carbon (optional, for colored impurities)
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Buchner funnel and flask
- Filter paper
- Glass stirring rod
- Spatula
- Ice bath
- Vacuum oven

Procedure:

- **Dissolution:** In a 250 mL Erlenmeyer flask, add 10.0 g of crude **2-O-Tolylmorpholine HCl**. To this, add a minimal amount of hot isopropanol (approximately 50-70 mL) and heat the mixture to boiling with continuous stirring until the solid is completely dissolved. If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
- **Hot Filtration (if necessary):** If insoluble impurities are observed or if activated carbon was used, perform a hot gravity filtration. This is done by preheating a funnel and a receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly to remove the insoluble materials.
- **Induction of Crystallization:** While the solution is still warm, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly turbid, indicating the point of saturation.
- **Crystal Formation:** After the addition of the anti-solvent, allow the flask to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal yield.
- **Isolation of Crystals:** Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold 1:1 mixture of isopropanol and hexane to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

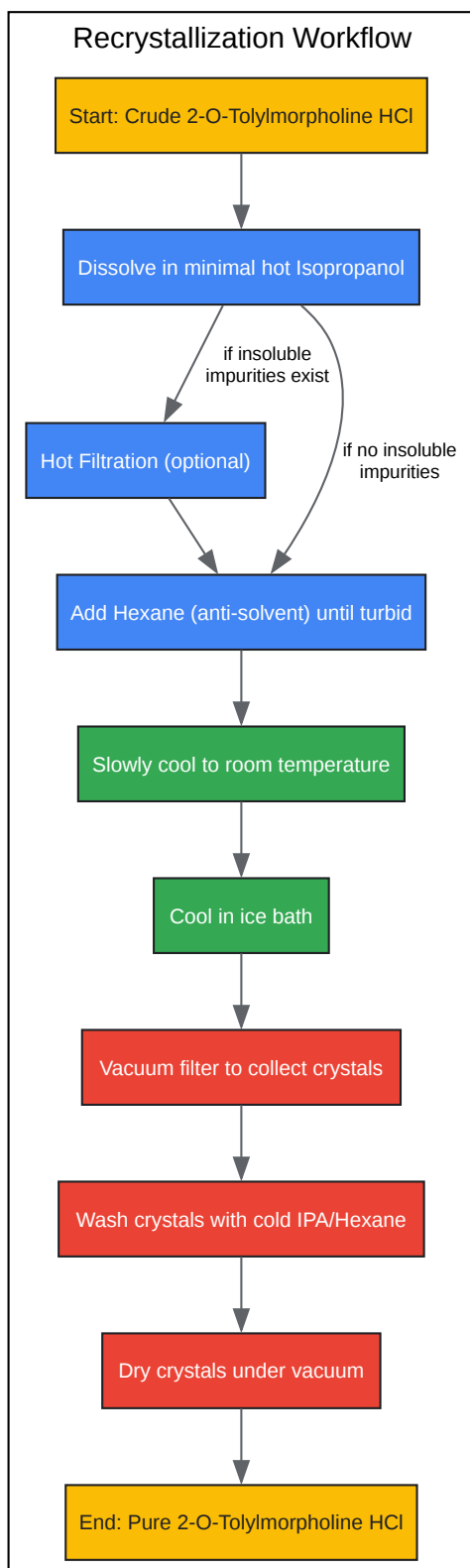
Data Presentation

The following table summarizes the key quantitative parameters of the recrystallization process for a typical 10-gram batch of crude **2-O-Tolylmorpholine HCl**.

Parameter	Value	Unit	Notes
Input			
Mass of Crude 2-O-Tolylmorpholine HCl	10.0	g	
Solvents			
Volume of Isopropanol	50 - 70	mL	Used for initial dissolution.
Volume of Hexane	20 - 30	mL	Used as anti-solvent.
Process Conditions			
Dissolution Temperature	~82	°C	Boiling point of isopropanol.
Cooling Time (Room Temperature)	2 - 3	hours	
Cooling Time (Ice Bath)	> 1	hour	
Drying Temperature	40 - 50	°C	
Output			
Typical Yield of Pure Product	8.0 - 9.0	g	Corresponds to 80-90% recovery.
Purity (by HPLC)	> 99.5	%	Dependent on the purity of the crude material.

Visualization

The following diagram illustrates the workflow for the purification of **2-O-Tolylmorpholine HCl** by recrystallization.



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Caption: Workflow for the purification of **2-O-Tolylmorpholine HCl**.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of **2-O-Tolylmorpholine HCl**. Adherence to this procedure will enable researchers to obtain a high-purity product, which is essential for reliable and consistent results in subsequent scientific investigations and drug development processes. The use of a two-solvent system offers a balance of good recovery and excellent purification.

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